molecular formula C15H23N3OS B1453509 N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105188-36-0

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1453509
CAS RN: 1105188-36-0
M. Wt: 293.4 g/mol
InChI Key: ZBZBWQHJAKTNEI-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine, also known as Methylene Blue (MB), is a synthetic heterocyclic compound that has been widely used in various scientific research applications. MB has a unique structure that contains a nitrogen atom, two sulfur atoms, and a phenyl group, which makes it an excellent candidate for various biochemical and physiological studies.

Scientific Research Applications

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a chemical compound with potential applications in various scientific research fields. This review focuses on its applications excluding any direct drug use, dosage, or side effect discussions, in line with the specified requirements.

Applications in Environmental and Material Sciences

One significant area of application is in the development and study of novel brominated flame retardants (NBFRs). Research by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence and potential risks of NBFRs in indoor environments, suggesting that compounds related to the chemical structure of this compound may be of interest due to their applications in flame retardancy and environmental safety. The study calls for further research on their occurrence, environmental fate, and toxicity, indicating large knowledge gaps for many NBFRs not included in monitoring programs or studies, emphasizing the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Applications in Organic Synthesis and Chemical Analysis

Another research domain is the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes. Salimgareeva and Kolesov (2005) explore the incorporation of different luminescent dyes in scintillators, which could be related to the photophysical properties of compounds like this compound. Their findings suggest that such compounds could potentially improve the scintillation efficiency, optical transparency, and stability of these materials, underlining their significance in the development of advanced scintillation materials (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

N',N'-diethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-5-18(6-2)10-9-16-15-17-13-12(19-4)8-7-11(3)14(13)20-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZBWQHJAKTNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149878
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105188-36-0
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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